Cas no 3463-30-7 (1-(4-Nitrophenyl)-1H-pyrazole)

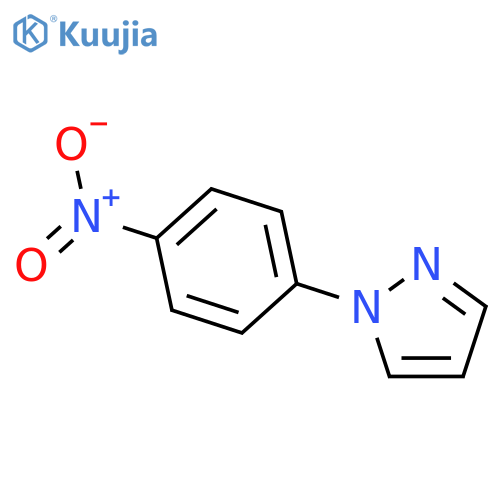

1-(4-Nitrophenyl)-1H-pyrazole structure

商品名:1-(4-Nitrophenyl)-1H-pyrazole

1-(4-Nitrophenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(4-Nitrophenyl)-1H-pyrazole

- 1-(4-Nitrophenyl)pyrazole

- (4-nitrophenyl)pyrazole

- 1-(4'-nitrophenyl)pyrazole

- 1-nitrophenylpyrazole

- 1-p-nitrophenylpyrazole

- PYRAZOLE1pnitrophenyl

- Pyrazole,1-(p-nitrophenyl)- (6CI,7CI,8CI)

- 1-(p-Nitrophenyl)pyrazole

- PNWPAZGIVRZAER-UHFFFAOYSA-N

- 1-(4-nitro-phenyl)-1H-pyrazole

- 1-(4-Nitrophenyl)-pyrazole

- 1H-Pyrazole, 1-(4-nitrophenyl)-

- PubChem13278

- 1H-Pyrazole,1-(4-nitrophenyl)-

- 1-(4-Nitrophenyl)-1H-pyrazole #

- RW2292

- STL414612

- SBB090912

- VP20022

- SC

- SCHEMBL4449726

- A822326

- CS-0146884

- 3463-30-7

- DS-0168

- D83344

- 20-Deoxo-20-(3,5-dimethyl-1-piperidinyl)desmycosinphosphate

- DTXSID00345504

- MFCD00187828

- FT-0634869

- AKOS009580685

- DB-001682

- pyrazole, 1-(p-nitro)phenyl-

-

- MDL: MFCD00187828

- インチ: 1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H

- InChIKey: PNWPAZGIVRZAER-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C(=C([H])C=1[H])N1C([H])=C([H])C([H])=N1)=O

計算された属性

- せいみつぶんしりょう: 189.05400

- どういたいしつりょう: 189.054

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 63.6

じっけんとくせい

- 密度みつど: 1.33

- ふってん: 331.8 °C at 760 mmHg

- フラッシュポイント: 331.8 °C at 760 mmHg

- PSA: 63.64000

- LogP: 2.30370

1-(4-Nitrophenyl)-1H-pyrazole セキュリティ情報

1-(4-Nitrophenyl)-1H-pyrazole 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(4-Nitrophenyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189061-25g |

1-(4-Nitrophenyl)-1H-pyrazole |

3463-30-7 | 95%+ | 25g |

$151 | 2023-02-02 | |

| eNovation Chemicals LLC | D548931-5g |

1-(4-Nitrophenyl)-1H-pyrazole |

3463-30-7 | 97% | 5g |

$150 | 2024-05-24 | |

| abcr | AB310301-10 g |

1-(4-Nitrophenyl)-1H-pyrazole, 95%; . |

3463-30-7 | 95% | 10 g |

€195.00 | 2023-07-19 | |

| TRC | N545308-50mg |

1-(4-Nitrophenyl)-1H-pyrazole |

3463-30-7 | 50mg |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N32890-250mg |

1-(4-Nitrophenyl)-1H-pyrazole |

3463-30-7 | 250mg |

¥56.0 | 2021-09-04 | ||

| abcr | AB310301-25 g |

1-(4-Nitrophenyl)-1H-pyrazole, 95%; . |

3463-30-7 | 95% | 25 g |

€288.50 | 2023-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD929-5g |

1-(4-Nitrophenyl)-1H-pyrazole |

3463-30-7 | 97% | 5g |

322.0CNY | 2021-07-12 | |

| Fluorochem | 077761-5g |

1-(4-Nitrophenyl)-1H-pyrazole |

3463-30-7 | 95% | 5g |

£47.00 | 2022-03-01 | |

| abcr | AB310301-100g |

1-(4-Nitrophenyl)-1H-pyrazole, 95%; . |

3463-30-7 | 95% | 100g |

€858.00 | 2025-02-17 | |

| abcr | AB310301-1g |

1-(4-Nitrophenyl)-1H-pyrazole, 95%; . |

3463-30-7 | 95% | 1g |

€67.50 | 2025-02-17 |

1-(4-Nitrophenyl)-1H-pyrazole 関連文献

-

1. 116. The action of bromine upon nitrophenylazoacetoacetates and related compoundsF. D. Chattaway,D. R. Ashworth J. Chem. Soc. 1933 475

-

Debkumar Nandi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2017 41 3082

-

3. 269. The action of chlorine upon the nitrophenylazoacetoacetatesF. D. Chattaway,D. R. Ashworth J. Chem. Soc. 1933 1143

-

Manjunatha Bhat,Nagaraja G. K.,Reshma Kayarmar,Peethamber S. K.,Mohammed Shafeeulla R RSC Adv. 2016 6 59375

-

Laurent Le Corre,Lotfi Tak-Tak,Arthur Guillard,Guillaume Prestat,Christine Gravier-Pelletier,Patricia Busca Org. Biomol. Chem. 2015 13 409

3463-30-7 (1-(4-Nitrophenyl)-1H-pyrazole) 関連製品

- 25688-17-9(1-(2-Nitrophenyl)-1H-pyrazole)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3463-30-7)1-(4-Nitrophenyl)-1H-pyrazole

清らかである:99%/99%

はかる:25g/100g

価格 ($):171.0/508.0